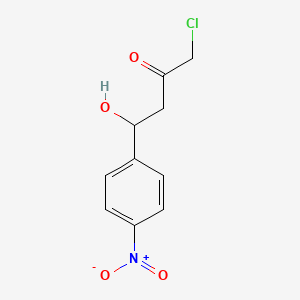![molecular formula C20H12O3 B12529899 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde CAS No. 820209-65-2](/img/structure/B12529899.png)
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields such as chemistry, biology, and materials science. The compound is characterized by a naphthopyran core fused with a benzaldehyde moiety, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde typically involves multicomponent reactions. One efficient method includes the reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The absence of metal catalysts and the use of easily accessible starting materials make this method suitable for industrial applications. The products can be purified by simple washing with ethanol, ensuring a straightforward workup procedure .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthopyran derivatives.
Substitution: Halogenated naphthopyrans and benzaldehydes.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and dyes.
Wirkmechanismus
The mechanism of action of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a photoswitch, undergoing ring-opening reactions upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This property is exploited in the design of photochromic materials and smart polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-2H-naphtho[1,2-b]pyran: Another naphthopyran derivative with similar photochromic properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A related compound with different functional groups and applications.
Uniqueness
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde stands out due to its unique combination of a naphthopyran core and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo photo-induced ring-opening reactions makes it particularly valuable in the development of advanced materials and photochromic applications.
Eigenschaften
CAS-Nummer |
820209-65-2 |
|---|---|
Molekularformel |
C20H12O3 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
4-(2-oxobenzo[h]chromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C20H12O3/c21-12-13-5-7-15(8-6-13)18-11-19(22)23-20-16-4-2-1-3-14(16)9-10-17(18)20/h1-12H |
InChI-Schlüssel |
KXUUXCNXCBFSMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


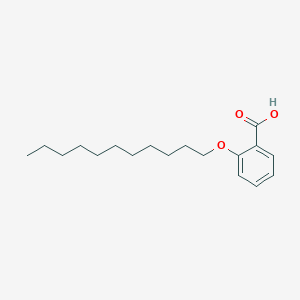
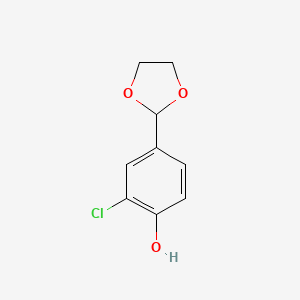
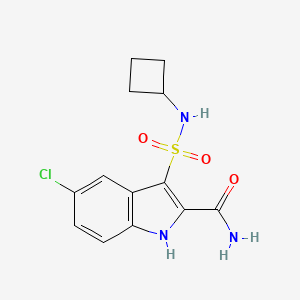
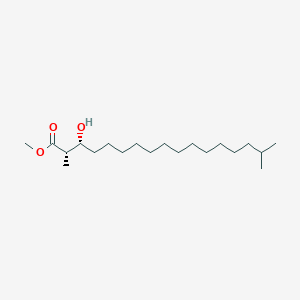
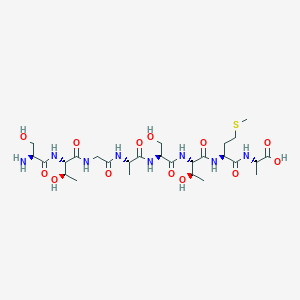
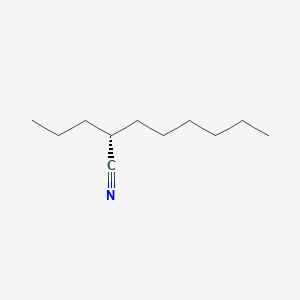
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
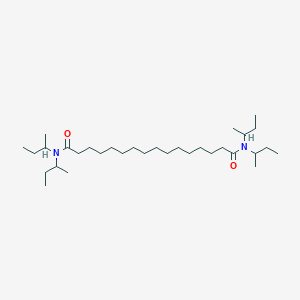

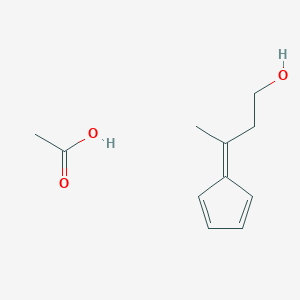
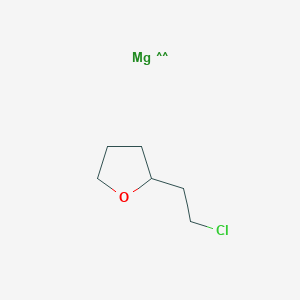
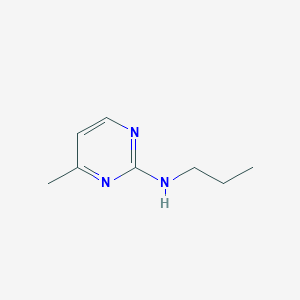
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
